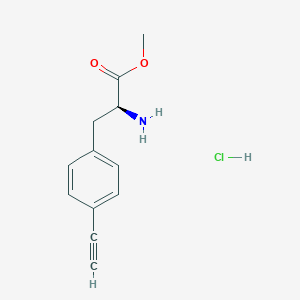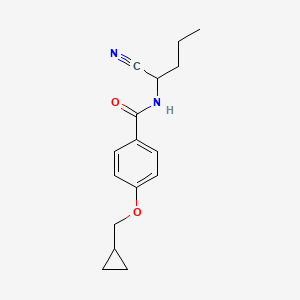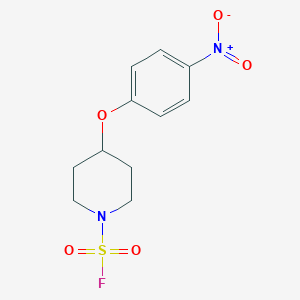![molecular formula C18H13NO7 B2780311 methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 300839-85-4](/img/structure/B2780311.png)
methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and has been found to have low toxicity. However, one of the limitations of using Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate. One direction is the further investigation of its potential as a fluorescent probe for the detection of metal ions. Another direction is the study of its potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, the anticancer properties of Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate could be further explored for the development of novel cancer therapies.
Synthesemethoden
The synthesis of Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves a multi-step process. The initial step involves the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of piperidine to form 4-(3-nitrophenyl)-2-oxo-2H-chromene-7-carboxylic acid. This intermediate compound is then esterified with methanol and acetic anhydride to form Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate.
Wissenschaftliche Forschungsanwendungen
Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Additionally, Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
methyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c1-24-18(21)10-25-13-5-6-14-15(9-17(20)26-16(14)8-13)11-3-2-4-12(7-11)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYZAXDYGLKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2780228.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide](/img/structure/B2780229.png)
![N-(4-Chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2780230.png)
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2780231.png)

![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)



![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)

![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2780248.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)